ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid
Description
Ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid is a complex organic compound that combines the structural features of azetidine, pyrazole, and trifluoroacetic acid
Properties
CAS No. |
2680531-78-4 |
|---|---|
Molecular Formula |
C11H14F3N3O5 |
Molecular Weight |
325.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized from (N-Boc-azetidin-3-one) through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the functionalized 3-substituted azetidines . The pyrazole ring can be introduced via a Suzuki–Miyaura cross-coupling reaction using brominated pyrazole and boronic acids .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrazole rings, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidine or pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The trifluoroacetic acid moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(oxetan-3-ylidene)acetate: Similar in structure but contains an oxetane ring instead of an azetidine ring.
Ethyl trifluoroacetate: Contains the trifluoroacetic acid moiety but lacks the azetidine and pyrazole rings.
Uniqueness
Ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate is unique due to the combination of azetidine, pyrazole, and trifluoroacetic acid moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
